5-Butylthiazole-4-carboxylic acid

Description

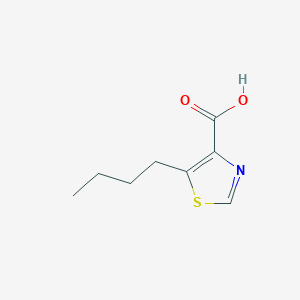

Structure

2D Structure

3D Structure

Properties

CAS No. |

864437-43-4 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-butyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11) |

InChI Key |

BUYSSHZBMNDCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CS1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butylthiazole 4 Carboxylic Acid and Its Precursors

De Novo Synthesis Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole core is the cornerstone of synthesizing 5-Butylthiazole-4-carboxylic acid. This is achieved by reacting precursors that provide the necessary nitrogen, sulfur, and carbon atoms to form the five-membered ring.

Hantzsch-Type Condensation Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and widely utilized method for creating thiazole derivatives. chemhelpasap.comnih.govresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.govresearchgate.net For the specific synthesis of this compound, this would typically involve the reaction of an appropriate α-halo-β-ketoester with a simple thioamide like thiourea (B124793).

The general mechanism commences with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. chemhelpasap.com

The efficiency of the Hantzsch synthesis is highly dependent on the choice of reagents and reaction conditions. Key precursors for synthesizing the target molecule would be a thioamide and an α-halo-β-ketoester that provides the C4-carboxylic acid (or its ester precursor) and the C5-butyl group. A suitable α-halocarbonyl precursor is ethyl 2-chloro-3-oxoheptanoate or ethyl 2-bromo-3-oxoheptanoate.

Reagents:

Thioamide: While thiourea is a common and simple reagent for producing 2-aminothiazoles, other thioamides can be used to introduce different substituents at the 2-position of the thiazole ring. nih.govresearchgate.net

α-Halocarbonyl Compound: The choice between α-chloro and α-bromo ketones can influence reaction rates, with bromo derivatives often being more reactive. mdpi.com The carbonyl component, in this case, a β-ketoester, is crucial for installing the carboxylic acid functionality at the 4-position.

Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and often heated to facilitate the reaction. chemhelpasap.com The use of catalysts and alternative energy sources has been explored to improve yields and reaction times. For instance, microwave irradiation has been shown to accelerate Hantzsch-type syntheses significantly. researchgate.net Furthermore, solid-supported catalysts, like silica-supported tungstosilisic acid, have been employed to create environmentally benign and reusable catalytic systems for one-pot Hantzsch reactions. mdpi.com

| Catalyst/Condition | Reagents | Product Type | Yield | Reference |

| Ultrasonic Irradiation | α-haloketone, thiourea, substituted benzaldehydes | Hantzsch thiazole derivatives | High | mdpi.com |

| Silica (B1680970) Supported Tungstosilisic Acid | α-haloketone, thiourea | 2-aminothiazole intermediate | Good | mdpi.com |

| Microwave Irradiation | Carbonyl compounds, thiosemicarbazide, α-haloketones | Hydrazinyl thiazole derivatives | Good to Excellent | nih.gov |

| p-Toluenesulfonic acid (PTSA) in aqueous micelles | Aldehydes, ethyl acetoacetate, ammonia | 1,4-dihydropyridines (Hantzsch pyridine (B92270) synthesis) | >90% | wikipedia.org |

Stereochemical control in the Hantzsch synthesis is generally not a factor unless chiral centers are present in the starting materials or created during the reaction. However, research has shown that it is possible to correlate the distribution of stereochemical products based on the Hammett free-energy equation. nih.gov This analysis suggests that the rate of epimerization during the dehydration of the intermediate thiazoline (B8809763) ring system can be controlled. nih.gov The stereochemical outcome may also be determined by the kinetically controlled protonation of a thiazoline tautomer, indicating that careful control of reaction parameters could influence the stereochemistry if a chiral center were adjacent to the ring. nih.gov

Alternative Cyclization Reactions to Construct the Thiazole Moiety

While the Hantzsch synthesis is a workhorse, alternative methods have been developed to overcome some of its limitations, such as harsh conditions or low yields in specific cases. nih.gov

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. nih.govnih.gov Several MCRs have been developed for thiazole synthesis.

For example, a one-pot, three-component reaction can be employed using reagents like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides or phenacyl bromides to generate complex thiazole derivatives. nih.gov Another novel approach involves a chemoenzymatic one-pot multicomponent synthesis using an enzyme, such as trypsin from porcine pancreas, as a catalyst. nih.govresearchgate.net This method allows for the synthesis of thiazole derivatives in high yields under mild conditions. nih.govresearchgate.net These MCR strategies often provide access to highly functionalized thiazoles that might be difficult to obtain through traditional linear syntheses. nih.govacgpubs.org

| Reaction Type | Catalyst/Enzyme | Key Reactants | Key Features | Reference |

| Three-Component Reaction | Triethylamine (catalytic) | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Convenient and rapid synthesis of thiazolyl-hydrazono-ethylthiazole derivatives. | nih.gov |

| Chemoenzymatic MCR | Trypsin from porcine pancreas (PPT) | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | High yields (up to 94%), mild enzyme-catalyzed conditions, easy workup. | nih.govresearchgate.net |

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings, including thiazoles. While less common than condensation methods for simple thiazoles, cycloaddition reactions represent a modern approach. These reactions, such as [3+2] cycloadditions, can form the five-membered thiazole ring with high regioselectivity.

For instance, the reaction of thiochalcones, acting as C=S dipolarophiles, with in situ-generated nitrile imines can lead to the formation of related sulfur-containing heterocycles like 1,3,4-thiadiazoles via a [3+2] cycloaddition pathway. researchgate.net While direct application to this compound is not explicitly detailed, the principles of transition metal-catalyzed cycloadditions, involving metals like rhodium, copper, or palladium, could be adapted. sdu.dkacs.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups, offering a potential alternative route to the thiazole core. researchgate.net Thiazoles themselves can also participate in cycloaddition reactions, though typically at high temperatures due to their aromatic stability. wikipedia.org

Introduction of the Butyl Side Chain

A critical step in the synthesis is the incorporation of the n-butyl group at the C5 position of the thiazole ring. This can be accomplished through various alkylation and cross-coupling strategies.

Alkylation reactions represent a direct approach to furnishing the butyl side chain. This can be achieved by reacting a suitable thiazole precursor with a butyl-containing electrophile. For instance, a thiazole derivative with an activatable position at C5 can be subjected to alkylation. While direct C-H alkylation of thiazoles can be challenging, the use of organometallic reagents or the activation of the thiazole ring can facilitate this transformation.

A common strategy involves the deprotonation of a thiazole precursor at the C5 position using a strong base, followed by quenching with a butyl halide (e.g., 1-bromobutane). The acidity of the C5 proton can be influenced by the substituents at other positions of the ring.

| Precursor Type | Reagents | General Conditions | Outcome |

| 4-Substituted Thiazole | 1. Strong Base (e.g., n-BuLi) 2. Butyl Halide (e.g., C4H9Br) | Anhydrous solvent (e.g., THF), Low temperature | Formation of 5-butylthiazole derivative |

| Thiazole-5-boronic ester | Butyl Halide, Palladium Catalyst, Base | Suzuki-Miyaura coupling conditions | Introduction of the butyl group at C5 |

This table presents generalized alkylation strategies based on common organic synthesis methodologies.

Modern cross-coupling reactions offer a powerful and versatile alternative for introducing the butyl group. The Suzuki-Miyaura coupling, for example, would involve the reaction of a 5-halothiazole derivative (e.g., 5-bromo- or 5-iodothiazole-4-carboxylate) with a butylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. digitellinc.com This method is often favored due to its high functional group tolerance and generally good yields.

The Sonogashira coupling could be employed to introduce a butynyl group, which can subsequently be hydrogenated to a butyl group. This two-step process would involve the coupling of a 5-halothiazole with 1-hexyne, followed by catalytic hydrogenation of the resulting alkyne.

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Ethyl 5-bromothiazole-4-carboxylate | n-Butylboronic acid | Pd(PPh3)4, Na2CO3 | Ethyl 5-butylthiazole-4-carboxylate |

| Sonogashira | Ethyl 5-iodothiazole-4-carboxylate | 1-Hexyne | PdCl2(PPh3)2, CuI, Et3N | Ethyl 5-(hex-1-yn-1-yl)thiazole-4-carboxylate |

This table illustrates hypothetical cross-coupling reactions for the synthesis of a 5-butylthiazole precursor.

Carboxylic Acid Functional Group Installation and Manipulation

The installation of the carboxylic acid at the C4 position is another key transformation. This can be achieved either by oxidizing a suitable precursor or by hydrolyzing a pre-existing functional group like an ester or a nitrile.

If the thiazole ring is synthesized with a precursor group at the C4 position, such as a methyl or hydroxymethyl group, this group can be oxidized to a carboxylic acid. google.com For example, 5-butyl-4-methylthiazole could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid. The oxidation of a 4-formylthiazole derivative is another viable route. researchgate.net

| Precursor at C4 | Oxidizing Agent | Reaction Conditions | Product |

| -CH3 | KMnO4 | Basic, heat, then acidic workup | -COOH |

| -CH2OH | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temp. | -COOH |

| -CHO | Ag2O (Tollens' reagent) | Basic medium | -COOH |

This table provides examples of oxidation reactions to form the carboxylic acid group.

A widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters or nitriles. researchgate.netnih.gov A 5-butylthiazole-4-carboxylate ester, synthesized for instance via the Hantzsch synthesis or cross-coupling reactions, can be readily hydrolyzed under acidic or basic conditions to yield the desired this compound. Similarly, a 5-butylthiazole-4-carbonitrile can be converted to the carboxylic acid through vigorous hydrolysis with a strong acid or base.

| Precursor at C4 | Hydrolysis Conditions | Product |

| -COOEt (Ester) | 1. NaOH (aq), EtOH, reflux 2. H3O+ | -COOH |

| -CN (Nitrile) | 1. H2SO4 (aq), heat 2. H2O | -COOH |

This table outlines common hydrolysis methods for generating the carboxylic acid functionality.

Modification of Existing Thiazole Scaffolds

Functionalization of Thiazole Derivatives at Specific Positions

Functionalization to achieve the desired 5-butyl-4-carboxy-thiazole structure can be approached in two main ways: building the ring with the substituents already in place via the Hantzsch synthesis, or performing functionalization on a pre-formed thiazole ring.

The Hantzsch synthesis is a powerful method for direct functionalization, where the choice of precursors dictates the final substitution pattern. wikipedia.orgnih.gov Using ethyl 3-oxoheptanoate as the starting ketone derivative, which is then halogenated at the alpha position (C2), and reacting it with a thioamide, directly installs the butyl group at C5 and the ethoxycarbonyl group at C4 of the thiazole ring.

Alternatively, post-synthesis functionalization offers a more modular approach, though it can be more complex. This involves the regioselective introduction of functional groups onto a thiazole core. For example, a general method for the synthesis of 2,4,5-trisubstituted thiazoles has been developed using successive metallations of 2-bromothiazole (B21250) with specific reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl, which then allows for reaction with various electrophiles. nih.gov In principle, one could start with ethyl thiazole-4-carboxylate and attempt a regioselective C-H activation and butylation at the C5 position. rsc.orgnih.gov However, controlling regioselectivity in such C-H functionalization reactions can be challenging, making the Hantzsch approach often more direct for this specific substitution pattern.

Regioselective Transformations for Butyl Chain Introduction

The Hantzsch synthesis is inherently regioselective. The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization via attack of the thioamide's nitrogen atom onto the ketone's carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

This established mechanism ensures that the R¹ group from the thioamide ends up at the C2 position, the R² group from the α-halocarbonyl at the C4 position, and the R³ group (the remainder of the carbonyl component) at the C5 position.

For the synthesis of this compound, this regioselectivity is crucial. By using an α-halo derivative of an ethyl 3-oxoheptanoate precursor, the butyl group is precisely installed at the C5 position of the thiazole ring, while the ethyl carboxylate group is placed at the C4 position.

| Precursor 1 (Carbonyl) | Precursor 2 (Thioamide) | C4-Substituent | C5-Substituent |

| Ethyl 2-chloro-3-oxoheptanoate | Thiourea | -COOEt | -CH₂CH₂CH₂CH₃ |

| Ethyl 2-chloro-3-oxoheptanoate | Thioformamide | -COOEt | -CH₂CH₂CH₂CH₃ |

Table 1: Regioselective placement of substituents in the Hantzsch synthesis leading to the ethyl 5-butylthiazole-4-carboxylate precursor.

Green Chemistry Principles in this compound Synthesis

Significant efforts have been made to align the synthesis of thiazole derivatives with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. bepls.com These principles are directly applicable to the Hantzsch synthesis of this compound and its precursors.

Solvent-Free Reactions and Alternative Media

Traditional Hantzsch syntheses often use organic solvents like ethanol or methanol (B129727). chemhelpasap.com Modern, greener alternatives focus on minimizing or eliminating these volatile organic compounds (VOCs).

Solvent-Free Conditions: One-pot Hantzsch condensations can be performed under solvent-free conditions, often with microwave irradiation or simply by heating the neat reactants, which can lead to shorter reaction times and high yields. researchgate.netresearchgate.netroyalsocietypublishing.org For example, the reaction of aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) has been achieved at 80°C under solvent-free conditions using ascorbic acid as a catalyst. tandfonline.com

Aqueous Media: Water is an ideal green solvent, and several Hantzsch-type syntheses have been successfully performed in aqueous environments, sometimes using surfactants to create micelles. nih.gov An "on-water" protocol has been developed that is catalyst-free, relying on the unique properties of water to promote the reaction. nih.gov

Alternative Solvents: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been used as environmentally benign reaction media for Hantzsch syntheses. bepls.com Polyethylene glycol (PEG) can also serve as a recyclable solvent and catalyst for the reaction. nsmsi.ir

Catalyst Development for Enhanced Sustainability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aimed at improving reaction rates and enabling milder reaction conditions.

| Catalyst | Reaction Conditions | Advantages |

| β-Cyclodextrin | Solvent-free | Inexpensive, reusable supramolecular catalyst. researchgate.net |

| Ascorbic Acid | Solvent-free, 80°C | Nontoxic, metal-free, inexpensive organocatalyst. tandfonline.com |

| **Silica Supported Tungstosilisic Acid (SiW/SiO₂) ** | Ethanol/Water, RT (ultrasound) or 65°C (heating) | Heterogeneous, reusable, efficient under mild conditions. mdpi.comnih.gov |

| PEG-SO₃H | Solvent-free | Biodegradable, recyclable, acts as both catalyst and medium. nsmsi.ir |

| Plant-Derived Catalysts | Various | Biosourced, reduces reliance on hazardous oxidants for subsequent steps. rsc.org |

| Ceric Ammonium Nitrate (CAN) | Solvent-free, Room Temp | Efficient, allows for short reaction times under ambient conditions. royalsocietypublishing.org |

Table 2: Examples of Green Catalysts for Hantzsch-Type Syntheses.

These catalytic systems offer significant advantages by being recoverable and reusable, minimizing waste and cost associated with the synthesis. mdpi.comfrontiersin.org

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include maximizing yield, minimizing reaction time, and simplifying purification.

Catalyst Recyclability: For large-scale production, the use of heterogeneous or otherwise recoverable catalysts is paramount. Catalysts like silica-supported tungstosilisic acid or those based on magnetic nanoparticles are advantageous as they can be easily separated from the reaction mixture by filtration or magnetic decantation and reused for multiple cycles with minimal loss of activity. mdpi.comfrontiersin.org

Optimization of Parameters: Process optimization involves the systematic study of reaction parameters to find the ideal conditions for maximizing product output and purity.

| Parameter | Consideration for Optimization |

| Temperature | Lowering temperature reduces energy costs and can minimize side reactions. Using highly active catalysts or microwave irradiation can enable lower reaction temperatures. royalsocietypublishing.org |

| Reaction Time | Shorter reaction times increase reactor throughput. Microwave-assisted synthesis and efficient catalysts can dramatically reduce reaction times from hours to minutes. researchgate.net |

| Solvent | Eliminating solvents (solvent-free) or using water/recyclable solvents reduces cost and environmental impact. tandfonline.comnih.govnsmsi.ir |

| Purification | Designing the synthesis so the product precipitates from the reaction mixture upon completion simplifies isolation and reduces the need for costly chromatographic purification. chemhelpasap.com |

By implementing these strategies, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable, which is crucial for any potential large-scale application.

Chemical Reactivity and Transformation Mechanisms of 5 Butylthiazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 4-position of the thiazole (B1198619) ring is the primary site for several fundamental organic reactions, including esterification, amidation, reduction, and decarboxylation.

Esterification of thiazole-4-carboxylic acids is a common transformation. For instance, 5-oxopyrrolidine-3-carboxylic acid derivatives containing a thiazole moiety are readily esterified using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov This standard Fischer-Speier esterification method is broadly applicable.

While specific kinetic studies on 5-butylthiazole-4-carboxylic acid are not extensively documented in publicly available literature, kinetic analysis of similar esterification reactions, such as that between 2-[(4-hydroxybutoxy)carbonyl] benzoic acid and 1,4-butanediol, has been performed. researchgate.net Such studies often reveal that the reaction order is second order, and the conversion rate increases with higher temperatures and specific molar ratios of reactants. researchgate.net

Table 1: General Conditions for Esterification of Thiazole Carboxylic Acids This table is representative of typical conditions for this class of compounds.

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Thiazole-4-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl thiazole-4-carboxylate |

The carboxylic acid function of this compound can be converted into an amide via coupling with a primary or secondary amine. This transformation is frequently accomplished using carbodiimide (B86325) coupling agents, which activate the carboxylic acid to facilitate nucleophilic attack by the amine.

A widely used and efficient protocol for amidation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-Dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. DMAP can act as an acyl transfer catalyst, forming a more reactive acyl-pyridinium species. nih.gov To suppress potential side reactions and minimize racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. nih.govpeptide.com

The choice of solvent is crucial, with dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) being common options. nih.govresearchgate.net The reaction is typically carried out at room temperature, although cooling to 0°C can be employed to control exothermicity and improve selectivity. researchgate.net

Table 2: Reagents and Conditions for Amidation This table outlines a general procedure for the amidation of functionalized carboxylic acids.

| Carboxylic Acid | Amine | Coupling Reagents | Additive (Optional) | Solvent |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine | EDC (1.0 equiv) | HOBt (0.1 equiv) | Acetonitrile or DCM |

| DMAP (1.0 equiv) |

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents are required to reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting carboxylic acids and esters into primary alcohols. chemguide.co.uklibretexts.orglibretexts.org The reaction is typically performed in a dry ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the alcohol. chemguide.co.ukchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), offer a milder alternative that can selectively reduce carboxylic acids in the presence of other functional groups. khanacademy.org

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than their parent carboxylic acids towards strong reducing agents like LiAlH₄. libretexts.org However, partial reduction can be achieved by using sterically hindered and less reactive hydride reagents. One such method involves converting the carboxylic acid to a more reactive derivative, like an acid chloride, which can then be reduced to an aldehyde using a milder reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for many carboxylic acids. For simple carboxylic acids, this process typically requires harsh conditions, such as high heat. The mechanism often involves the loss of CO₂ to form a carbanion intermediate, which is then protonated.

However, decarboxylation is greatly facilitated if there is a carbonyl group at the β-position to the carboxylic acid (a β-keto acid). masterorganicchemistry.com While this compound is not a β-keto acid itself, its decarboxylation would likely proceed through a high-energy pathway requiring significant thermal input, potentially in the presence of a copper catalyst, which is common for decarboxylating aromatic carboxylic acids. The reaction proceeds through a concerted transition state, resulting in an intermediate that subsequently tautomerizes. masterorganicchemistry.com The process is fundamentally a type of elimination reaction where the formation of a new bond helps to expel the CO₂ molecule. masterorganicchemistry.com

Reactivity of the Thiazole Heterocycle

The thiazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles.

Thiazole rings are generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen and sulfur heteroatoms. udayton.edu This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more difficult to achieve. masterorganicchemistry.commasterorganicchemistry.com

Calculated pi-electron density suggests that the C5 position is the most likely site for electrophilic attack in an unsubstituted thiazole. wikipedia.org However, in this compound, the C5 position is already substituted with a butyl group. The remaining open position is C2. The presence of the deactivating carboxylic acid group at C4 and the activating (ortho, para-directing) butyl group at C5 will influence the regioselectivity of any potential EAS reaction.

While direct EAS on the this compound ring is not well-documented, studies on related systems like thiazolo[5,4-d]thiazole (B1587360) show that direct halogenation (chlorination and bromination) can be achieved, suggesting that under the right conditions, substitution on the thiazole ring is possible. udayton.edu For a typical EAS reaction like nitration, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com The success of such a reaction on this compound would depend on overcoming the ring's inherent electron deficiency.

Reaction Mechanisms and Kinetic Studies

Kinetic Parameters and Reaction Rate Determinations

The quantitative analysis of reaction kinetics for this compound is not extensively documented in publicly available literature. Detailed kinetic parameters such as specific rate constants, activation energies, and Arrhenius parameters for its various transformations have not been the subject of dedicated published studies. However, insights into the potential reactivity and kinetic behavior can be inferred from studies on structurally related thiazole carboxylic acids.

One of the key reactions for this class of compounds is decarboxylation. Research into the decarboxylation of other thiazole carboxylic acid derivatives provides a framework for understanding the potential mechanisms and rates of reaction for this compound.

A kinetic study on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acid in aqueous solution has revealed that the reaction mechanism is dependent on the proton activity of the medium. rsc.org Two distinct mechanisms have been proposed: a unimolecular decarboxyprotonation and a bimolecular protiodecarboxylation. rsc.org

The unimolecular mechanism is characteristic of what is observed for 1,3,4-oxa- and 1,3,4-thiadiazole (B1197879) derivatives, while the ability to switch to a bimolecular pathway appears to be a feature of the thiazole ring system under certain conditions. rsc.org The rate constants for the decarboxylation of these related compounds have been measured, providing an indication of the reactivity of the thiazole carboxylic acid scaffold. rsc.org

It has been noted that some thiazole carboxylic acids, such as 1,3,4-thiadiazole-2-carboxylic acid, are unstable in solution and can undergo spontaneous decarboxylation. nih.gov This inherent instability can influence the synthetic routes chosen for creating derivatives, sometimes necessitating the use of the corresponding salt to prevent premature reaction. nih.gov

The general mechanism for the decarboxylation of β-keto acids, which can be seen as analogous to certain substituted thiazole carboxylic acids, proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This process results in an enol intermediate that subsequently tautomerizes. masterorganicchemistry.comyoutube.comyoutube.com The stability of this transition state is a key factor in determining the reaction rate.

While direct experimental data for this compound is unavailable, the following table presents the kinetic data for the decarboxylation of related thiazole carboxylic acids to illustrate the typical range of reaction rates.

Table 1: Rate Constants for the Decarboxylation of Substituted Thiazole-5-Carboxylic Acids

| Compound | Reaction Conditions | Rate Constant (k) | Reference |

| 2-Amino-thiazole-5-carboxylic acid | Aqueous solution, varying proton activity | Data not explicitly tabulated in the abstract | rsc.org |

| 2-Phenylamino-thiazole-5-carboxylic acid | Aqueous solution, varying proton activity | Data not explicitly tabulated in the abstract | rsc.org |

Note: The specific numerical values for the rate constants were not available in the abstracts of the cited literature. A full review of the papers would be required to obtain this data.

The determination of kinetic parameters for reactions involving this compound would require specific experimental studies. These would likely involve monitoring the concentration of the reactant or a product over time under controlled conditions of temperature, pressure, and catalyst concentration. Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) would be employed to follow the reaction progress. From this data, the reaction order, rate constants, and other kinetic parameters could be determined.

Advanced Spectroscopic and Structural Elucidation of 5 Butylthiazole 4 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing non-covalent molecular interactions within 5-Butylthiazole-4-carboxylic acid and its derivatives.

Characteristic Absorption Bands and Mode Assignments

Key vibrational modes include the stretching of the carboxylic acid O-H group, which typically appears as a broad band in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretching of the carboxylic acid is another prominent feature, generally observed in the region of 1700-1750 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding interactions. The C-N and C-S stretching vibrations of the thiazole (B1198619) ring are expected to appear in the fingerprint region, typically between 1300 and 1600 cm⁻¹ and 600-800 cm⁻¹ respectively. The butyl group will contribute characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers.

In a computational study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, a related heterocyclic compound, the C=O stretching vibration was calculated to be around 1680 cm⁻¹. nih.gov For 4-butyl benzoic acid, C-H in-plane bending vibrations are found in the 990-1430 cm⁻¹ region. researchgate.net Analysis of 2-amino-1,3,4-thiadiazole (B1665364) cocrystals with dicarboxylic acids has also provided detailed assignments of N-H···O and O-H···N hydrogen bonding interactions in the IR and Raman spectra. nih.gov

A summary of expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid | C=O stretch | 1700-1750 |

| Thiazole Ring | C=N stretch | ~1600-1650 |

| Thiazole Ring | Ring stretching | ~1400-1550 |

| Butyl Group | C-H stretch | 2850-2960 |

| Butyl Group | C-H bend | ~1375-1470 |

| Thiazole Ring | C-S stretch | ~600-800 |

Application in Reaction Monitoring and in situ Analysis

In situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an invaluable technique for real-time monitoring of chemical reactions. By tracking the disappearance of reactant peaks and the appearance of product peaks, detailed kinetic and mechanistic information can be obtained without the need for sample extraction.

The synthesis of this compound or its derivatives, such as esters, can be effectively monitored using in situ FTIR. For instance, in an esterification reaction, the broad O-H stretching band of the carboxylic acid would be observed to decrease in intensity, while a new C-O stretching band characteristic of the ester would emerge, typically in the 1100-1300 cm⁻¹ region. Similarly, the C=O stretching frequency will shift to a higher wavenumber (around 1735-1750 cm⁻¹) upon conversion of the carboxylic acid to its ester.

This technique allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The continuous nature of in situ FTIR provides a wealth of data that is often missed with traditional offline analytical methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into molecular conformation and intermolecular interactions.

Molecular Conformation and Packing in the Crystalline State

While the crystal structure of this compound has not been reported, the structure of a closely related compound, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, has been determined by single-crystal X-ray analysis. nih.gov This structure reveals that the thiazole ring is essentially planar. It is highly probable that the thiazole ring in this compound also adopts a planar conformation.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functional group. Typically, carboxylic acids form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

In the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, the molecules are linked by O-H···N hydrogen bonds, forming polymeric chains. nih.gov This indicates that the nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor. Therefore, in this compound, a competition between the carboxylic oxygen and the thiazole nitrogen as hydrogen bond acceptors is possible, leading to various potential supramolecular assemblies.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for example by derivatizing the carboxylic acid with a chiral alcohol or amine, would render the resulting molecule optically active.

The synthesis of chiral thiazole-containing building blocks is of significant interest, particularly in the context of peptide-derived natural products. nih.gov Should a chiral derivative of this compound be synthesized, chiroptical spectroscopy would be essential for its characterization. The CD spectrum would exhibit characteristic Cotton effects, the sign and magnitude of which would be directly related to the absolute configuration of the stereocenter(s).

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously assigned. This approach has been successfully applied to a wide range of chiral organic molecules. Although no specific data exists for chiral derivatives of this compound, the principles of chiroptical spectroscopy would be fully applicable.

Computational and Theoretical Investigations of 5 Butylthiazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental factors. These in silico studies provide insights into the most stable three-dimensional arrangements of the atoms and the distribution of electrons within the molecule.

Geometry Optimization and Conformational Analysis

The geometry of a molecule is crucial as it dictates its interactions with other molecules. For 5-Butylthiazole-4-carboxylic acid, conformational isomerism is expected to arise from two main sources: the rotation of the carboxylic acid group relative to the thiazole (B1198619) ring and the various orientations of the flexible butyl chain.

Studies on the closely related thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level of theory have identified four potential conformers based on the orientation of the carboxylic group. trdizin.gov.tr These conformers result from the rotation around the C-C and C-O single bonds of the carboxyl group. Two of these conformers were found to be planar, representing the most stable forms, while two were non-planar and significantly higher in energy. trdizin.gov.tr

The two most stable planar conformers are analogous to the syn and anti conformations seen in other carboxylic acids. The relative energies calculated for the conformers of thiazole-5-carboxylic acid show that one planar conformer is the most stable, with a second planar conformer being only slightly higher in energy (0.14 kJ/mol). trdizin.gov.tr The non-planar conformers are considerably less stable, with relative energies of approximately 27-30 kJ/mol, making their presence at room temperature unlikely. trdizin.gov.tr For this compound, a similar conformational preference for the carboxylic acid group is expected, with additional rotational isomers introduced by the butyl group.

Table 1: Calculated Relative Energies of Thiazole-5-carboxylic Acid Conformers (Data adapted from studies on a related isomer) trdizin.gov.tr

| Conformer | Planarity | Relative Energy (kJ/mol) |

| T5CA_1 | Planar | 0.00 |

| T5CA_2 | Planar | 0.14 |

| T5CA_3 | Non-planar | 27.11 |

| T5CA_4 | Non-planar | 29.84 |

| T5CA = Thiazole-5-carboxylic acid |

Electronic Structure Analysis (HOMO-LUMO, frontier orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals (FMOs) and are critical in determining a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govaimspress.com

For the stable conformers of thiazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately -0.08657 eV. nih.gov This relatively narrow gap indicates that charge transfer can readily occur within the molecule, suggesting a high degree of chemical reactivity and biological activity. nih.gov In this compound, the electron-donating nature of the butyl group is expected to raise the energy of the HOMO slightly, potentially narrowing the HOMO-LUMO gap and further increasing its reactivity compared to the unsubstituted parent compound. The frontier molecular orbitals are typically distributed across the π-conjugated system of the thiazole ring and the carboxylic acid group. nih.govaimspress.com

Table 2: Frontier Molecular Orbital Energies for a Thiazole Derivative (Data from a representative substituted thiazole study) nih.gov

| Orbital | Energy (eV) |

| HOMO | -0.19821 |

| LUMO | -0.11164 |

| Energy Gap (ΔE) | -0.08657 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich), typically colored in shades of red, and regions of positive electrostatic potential (electron-deficient), shown in blue.

For a molecule like this compound, the MEP surface would show the most negative potential localized around the highly electronegative atoms: the nitrogen of the thiazole ring and the two oxygen atoms of the carboxylic acid group. nih.govnih.gov These sites are susceptible to electrophilic attack. Conversely, the most positive potential would be found around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation. wuxiapptec.com The thiazole ring protons and the protons on the butyl chain would exhibit intermediate potential. The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as hydrogen bonding. nih.gov

Density Functional Theory (DFT) Studies

DFT is a highly effective computational method for investigating the properties of organic molecules. It offers a good balance between accuracy and computational cost, making it ideal for predicting spectroscopic parameters and modeling chemical reactions. iosrjournals.org

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies (IR/Raman): Theoretical vibrational spectra can be calculated using DFT, typically with the B3LYP functional and a basis set like 6-31G(d) or higher. iosrjournals.org The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. While a specific calculated spectrum for this compound is not available, the expected characteristic vibrational frequencies can be estimated based on studies of similar molecules. nih.govnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 |

| C-H Stretch (Aromatic) | Thiazole Ring | ~3100 |

| C-H Stretch (Aliphatic) | Butyl Group | 2900-3000 |

| C=O Stretch | Carboxylic Acid | ~1670 |

| C=N Stretch | Thiazole Ring | ~1600 |

| C=C Stretch | Thiazole Ring | ~1580 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm a molecular structure. mdpi.comnih.gov For complex molecules, computational analysis can be indispensable for assigning specific peaks. The accuracy of the prediction is often improved by using a linear scaling approach, where calculated isotropic shielding values are correlated against experimental shifts for a set of known compounds. youtube.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For thiazoles, a classic synthetic route is the Hantzsch thiazole synthesis. youtube.com Computational studies involving Hammett analysis have been used to investigate the transition state of this reaction, confirming that the stereochemical outcome is controlled by the stabilization of a cationic intermediate during the dehydration of the thiazoline (B8809763) precursor. nih.gov

General reactions of the thiazole ring, such as electrophilic substitution or deprotonation at the C2 position, can also be modeled. wikipedia.orgpharmaguideline.com DFT calculations can map the reaction pathway, locate the transition state structure, and calculate the activation barrier. This information helps predict the regioselectivity of a reaction. For example, calculations can show why electrophiles preferentially attack the C5 position in many thiazole derivatives. pharmaguideline.com While no specific reaction pathway modeling has been published for this compound, these established computational methodologies could be readily applied to study its synthesis and reactivity.

pKa Prediction and Acidity Studies

The acidity of this compound, quantified by its pKa value, is a critical parameter influencing its behavior in different chemical environments. While direct experimental determination remains to be reported, computational methods can provide reliable predictions. The acidity of a carboxylic acid is influenced by the stability of its conjugate base, the carboxylate anion. openstax.org Any factor that stabilizes this anion will increase the acidity of the parent acid. openstax.org

A comparative analysis with known pKa values of similar structures can provide a reasonable estimate. For instance, the pKa of formic acid is 3.77, while acetic acid has a pKa of 4.74, demonstrating the effect of an electron-donating methyl group. hcpgcollege.edu.in Conversely, chloroacetic acid, with its electron-withdrawing chlorine atom, has a pKa of 2.86. hcpgcollege.edu.in Given the aromatic and electron-withdrawing character of the thiazole ring, the pKa of this compound is anticipated to be lower than that of a typical aliphatic carboxylic acid.

Table 1: Predicted Acidity and Influencing Factors of this compound

| Feature | Predicted Influence on Acidity | Rationale |

| Carboxylic Acid Group | Primary determinant of acidity | Capable of donating a proton to form a resonance-stabilized carboxylate anion. hcpgcollege.edu.in |

| Thiazole Ring | Increases acidity | The electron-withdrawing nature of the heterocyclic ring delocalizes the negative charge of the carboxylate anion, enhancing its stability. |

| Butyl Group | Decreases acidity | The electron-donating inductive effect of the alkyl group slightly destabilizes the carboxylate anion. hcpgcollege.edu.in |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in various environments. These simulations can model the molecule's movements and interactions over time, providing insights that are not accessible through static computational methods.

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, in an aqueous environment, the carboxylic acid group can form hydrogen bonds with water molecules, which will affect its orientation and acidity. The butyl group, being hydrophobic, will also influence the local solvent structure. By simulating the system in different solvents, it is possible to predict how the molecule's conformational preferences and reactivity might change. This is crucial for understanding its behavior in various experimental setups.

MD simulations can elucidate the nature and dynamics of intermolecular interactions between molecules of this compound or with other molecules. In the solid state, these interactions govern the crystal packing. In solution, they can lead to the formation of dimers or larger aggregates. For example, carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can quantify the stability and lifetime of such interactions. Studies on related thiazole derivatives have used MD simulations to understand the stability of ligand-protein complexes, which is governed by a network of intermolecular interactions. nih.govrsc.org

Ligand-Based and Structure-Based Computational Design (non-clinical, non-therapeutic focus)

Computational design techniques can be employed to explore the potential of this compound as a scaffold for developing chemical probes for non-clinical and non-therapeutic applications.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov While the clinical applications of this compound are outside the scope of this article, docking studies can be valuable in identifying potential protein targets for its use as a chemical probe in non-clinical research. Based on the activities of structurally related thiazole derivatives, several classes of proteins could be considered as potential targets.

Table 2: Potential Non-Clinical Protein Targets for Molecular Docking Studies

| Protein Target Class | Rationale based on Structurally Similar Compounds | Potential Research Application |

| Cyclooxygenase (COX) Enzymes | Thiazole carboxamide derivatives have been investigated as COX inhibitors. acs.org | Studying the structural requirements for COX inhibition and developing selective chemical probes. |

| Tubulin | 2,4-disubstituted thiazole derivatives have shown potential as tubulin polymerization inhibitors. researchgate.netnih.gov | Investigating the mechanism of tubulin polymerization and identifying new binding sites. |

| DNA Gyrase | Thiazole derivatives have been explored as DNA gyrase inhibitors. researchgate.net | Probing the active site of bacterial DNA gyrase for the development of novel antibacterial research tools. |

| Phospholipase A2 (PLA2) | Thiazole derivatives have been studied as inhibitors of snake venom PLA2. nih.gov | Understanding the enzyme kinetics and inhibition mechanisms of PLA2. |

| Carbonic Anhydrase | Morpholine-derived thiazoles have been investigated as carbonic anhydrase inhibitors. nih.gov | Exploring the active site of carbonic anhydrase and designing specific inhibitors for research purposes. |

A molecular docking study of this compound into the active site of one of these proteins would involve preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to predict the binding mode and estimate the binding affinity. The results could guide the design of more potent and selective chemical probes.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model for a chemical probe based on this compound could be developed to guide the design of new molecules with similar or enhanced properties.

A typical pharmacophore model for a thiazole carboxylic acid derivative might include features such as a hydrogen bond acceptor (the carboxylic acid oxygen), a hydrogen bond donor (the carboxylic acid hydrogen), an aromatic ring (the thiazole ring), and a hydrophobic feature (the butyl group). nih.gov By creating a library of virtual compounds and screening them against this pharmacophore model, it is possible to identify novel scaffolds that could serve as chemical probes for non-clinical research.

Derivatization Chemistry and Analogue Development of 5 Butylthiazole 4 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid functional group of 5-butylthiazole-4-carboxylic acid serves as a versatile handle for a variety of chemical transformations, leading to the formation of esters, amides, hydrazides, and hydroxamic acids. These derivatization strategies are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and receptor binding affinity.

Ester and Amide Synthesis

The synthesis of esters and amides from carboxylic acids are well-established chemical transformations. libretexts.orglibretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide synthesis, on the other hand, often requires activation of the carboxylic acid. fishersci.itnih.gov Common methods involve converting the carboxylic acid to a more reactive species like an acid chloride or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.it These reagents facilitate the reaction between the carboxylic acid and an amine to form the corresponding amide. fishersci.itnih.gov For instance, a general approach to amide formation involves the use of TiCl4 to directly condense carboxylic acids with amines. nih.gov The reaction is typically performed in pyridine (B92270) at elevated temperatures and has been shown to be effective for a wide range of substrates. nih.gov

A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized by reacting the parent acid with thionyl chloride (SOCl2) followed by various amines or alcohols in the presence of triethylamine. nih.gov This approach highlights a common strategy for creating a library of ester and amide derivatives. Another study detailed the synthesis of thiazole (B1198619) carboxamide derivatives by reacting 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with various anilines using 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents. nih.govacs.org

Table 1: Examples of Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent/Method | Reference |

| Esters | Alcohol with acid catalyst | libretexts.org |

| Amides | Thionyl chloride (SOCl2) followed by amine | nih.gov |

| Amides | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with amine | fishersci.it |

| Amides | Titanium tetrachloride (TiCl4) with amine | nih.gov |

| Amides | 4-Dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with amine | nih.govacs.org |

Hydrazide and Hydroxamic Acid Derivatives

Hydrazide derivatives of carboxylic acids are synthesized by reacting an activated carboxylic acid or its ester with hydrazine (B178648) hydrate. researchgate.net These hydrazides can then be further modified, for example, by condensation with aldehydes to form hydrazide-hydrazones. researchgate.netmdpi.comresearchgate.net This strategy has been employed in the synthesis of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. mdpi.comresearchgate.net

Hydroxamic acids are another important class of carboxylic acid derivatives. nih.gov Their synthesis often involves the reaction of an activated carboxylic acid derivative with hydroxylamine. Thiohydroxamic acids, which are analogs of hydroxamic acids, have also been investigated. calstate.edu

Salt Formation and Co-crystallization Studies

The carboxylic acid moiety of this compound can readily form salts with various bases. For instance, lithium salts of thiazole carboxylic acids have been reported. The formation of sodium salts has also been documented for related thiazole carboxylic acids. scbt.com Salt formation is a common strategy to improve the solubility and bioavailability of acidic compounds.

Co-crystallization is another technique used to modify the physicochemical properties of a compound. rsc.org This involves forming a crystalline solid that contains the target molecule and a coformer in a specific stoichiometric ratio. rsc.org Studies on a 1,2,4-thiadiazole (B1232254) derivative have shown that co-crystallization with dicarboxylic and hydroxybenzoic acids can alter the solubility-pH profile of the parent compound. rsc.org

Modification of the Thiazole Ring System

Beyond derivatization of the carboxylic acid, modifications to the thiazole ring itself offer another avenue for creating analogues of this compound. This can involve introducing new substituents onto the ring or exploring different substitution patterns of the butyl and carboxylic acid groups.

Introduction of Additional Substituents on the Thiazole Core

The synthesis of thiazoles with additional substituents is a broad area of research. Methods exist for introducing various groups onto the thiazole ring, which can influence the molecule's electronic properties and steric profile. For example, the synthesis of 2-substituted thiazole-5-carboxylates has been achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides. researchgate.net Additionally, research on 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates methods for introducing substituents at multiple positions on a fused thiazole system. nih.gov The synthesis of thiazolo[5,4-d]thiazoles also showcases the construction of more complex, substituted thiazole ring systems. mdpi.com

Exploration of Isomeric Thiazole Carboxylic Acids (e.g., 2-butyl, 4-butyl)

The biological and chemical properties of thiazole carboxylic acids can be significantly influenced by the relative positions of the substituents on the thiazole ring. Therefore, the synthesis and study of isomers of this compound are of considerable interest. Examples of isomeric thiazole carboxylic acids that have been synthesized include:

2-Methylthiazole-4-carboxylic acid : This compound features a methyl group at the 2-position. sigmaaldrich.com

4-Methylthiazole-5-carboxylic acid : The synthesis of this isomer has been described through various routes. chemicalbook.comgoogle.comresearchgate.net

Thiazole-2-carboxylic acid : This is the parent compound with a carboxylic acid at the 2-position. sigmaaldrich.comthermofisher.kr

Thiazole-4-carboxylic acid derivatives : Various derivatives of this isomer have been studied. scbt.comnih.gov

The exploration of these and other isomers, such as those with the butyl group at the 2- or 4-position, allows for a systematic investigation of structure-activity relationships.

Advanced Analytical Methodologies for 5 Butylthiazole 4 Carboxylic Acid

Chromatographic Method Development

Chromatography is a cornerstone for the separation and analysis of 5-butylthiazole-4-carboxylic acid from complex matrices. The choice of method depends on the analytical objective, whether it is purity assessment, quantification, or separation of stereoisomers of its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of this compound. Due to the compound's polarity imparted by the carboxylic acid group, reversed-phase HPLC is typically the method of choice.

Detailed research findings indicate that the selection of the stationary phase, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. A C18 column is commonly employed, providing a nonpolar stationary phase that interacts with the butyl chain of the molecule. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Adjusting the pH of the aqueous phase is crucial; maintaining a pH below the pKa of the carboxylic acid (~4-5) ensures the compound is in its protonated, less polar form, leading to better retention and peak shape.

Detection is most commonly achieved using a UV detector, as the thiazole (B1198619) ring possesses a chromophore that absorbs in the UV region. For more complex matrices or lower detection limits, mass spectrometry (LC-MS) can be coupled with HPLC to provide enhanced selectivity and sensitivity. Quantification is performed by creating a calibration curve using certified reference standards and integrating the peak area of the analyte.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation for moderately nonpolar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Gradient elution allows for efficient separation from both polar and nonpolar impurities. The acidic pH suppresses ionization of the carboxylic acid group. |

| Gradient | 70% A to 30% A over 20 minutes | A typical gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV at 254 nm | The thiazole ring provides sufficient UV absorbance for detection. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

Chiral Chromatography for Enantiomeric Separation (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if the molecule is modified to create a chiral center—for instance, by esterification with a chiral alcohol or amidation with a chiral amine—the resulting diastereomers can be separated using chiral chromatography. taylorandfrancis.com This technique is crucial for studying the stereospecific properties of such derivatives.

Chiral separation is typically achieved using a chiral stationary phase (CSP). youtube.com Modern CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that have been coated or immobilized onto a silica (B1680970) gel support. youtube.com The chiral selector creates a stereospecific environment within the column, leading to differential interactions with the enantiomers or diastereomers. youtube.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each stereoisomer, allowing for their separation and quantification. youtube.com Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. taylorandfrancis.com

Spectroscopic Quantification Methods

Spectroscopic methods offer an alternative to chromatography for quantification, often with simpler sample preparation. These techniques measure the interaction of the analyte with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry can be used for the rapid determination of the concentration of this compound in a solution. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The thiazole ring in the molecule acts as a chromophore, absorbing light in the UV range. To perform a quantitative analysis, a wavelength of maximum absorbance (λmax) is first identified by scanning a solution of the pure compound across the UV spectrum. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While this method is simple and fast, it lacks specificity. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, UV-Vis spectrophotometry is best suited for the analysis of pure or simple mixtures where potential interferences are known and controlled.

Quantitative NMR (qNMR) for Purity and Content Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity and absolute content of a substance without the need for an identical reference standard of the analyte. sigmaaldrich.comnih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov

For the qNMR analysis of this compound, a precisely weighed amount of the sample is dissolved in a deuterated solvent along with a precisely weighed amount of an internal calibration standard. ox.ac.uk The standard must be a high-purity compound with at least one signal that is well-resolved from any signals of the analyte. sigmaaldrich.com Common internal standards include maleic acid, 1,4-bis(trimethylsilyl)benzene, or 1,2,4,5-tetrachloronitrobenzene. bipm.orgresearchgate.net

The ¹H-NMR spectrum is acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay (D1) to allow for complete spin relaxation between scans. The purity of the analyte is calculated using the following equation: bipm.org

Panalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd

Where:

P = Purity (mass fraction)

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

Table 3: Illustrative Data for qNMR Purity Determination of this compound

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Mass (m) | 10.50 mg | 6.25 mg |

| Molar Mass (M) | 185.24 g/mol | 116.07 g/mol |

| Signal Used | Thiazole proton (singlet) | Olefinic protons (singlet) |

| Number of Protons (N) | 1 | 2 |

| Integral (I) | 25.30 | 30.15 |

| Purity of Standard (P_std) | - | 99.9% |

| Calculated Purity (P_analyte) | 98.7% | - |

qNMR is a highly accurate and precise method that provides direct traceability to the International System of Units (SI) and is increasingly used for the certification of reference materials. sigmaaldrich.com

Coupled Analytical Techniques

Coupled analytical techniques are essential for the selective and sensitive analysis of complex samples. In the context of this compound, techniques that combine a separation method with a detection method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for trace analysis and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Identification (non-clinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for detecting and quantifying trace levels of compounds in complex biological matrices. nih.govnih.gov Its high sensitivity and selectivity make it the method of choice for non-clinical metabolite identification studies. nih.gov For a compound like this compound, LC-MS/MS can be employed to investigate its biotransformation products in various biological systems.

The general workflow for non-clinical metabolite identification using LC-MS/MS involves several key steps. Initially, a biological sample (e.g., from in vitro liver microsome incubations or in vivo animal studies) is prepared to extract the parent compound and its potential metabolites. This is followed by chromatographic separation, typically using reverse-phase liquid chromatography (RPLC) for semi-polar compounds or hydrophilic interaction liquid chromatography (HILIC) for more polar metabolites. nih.gov

The separated analytes are then introduced into the mass spectrometer. The tandem mass spectrometry capability (MS/MS) is crucial for structural elucidation. A precursor ion corresponding to the mass of a potential metabolite is selected and fragmented to produce a characteristic product ion spectrum. foodb.ca By comparing the fragmentation patterns of the metabolites to that of the parent compound, this compound, metabolic pathways such as oxidation, hydrolysis, or conjugation can be elucidated. For instance, the hydrolysis of an amide linkage can result in the formation of a carboxylic acid metabolite.

The high sensitivity of modern LC-MS/MS systems, often reaching low nanogram or even picogram per milliliter levels, allows for the detection of low-abundance metabolites. nih.govnih.gov This is critical as metabolites are often present at much lower concentrations than the parent drug. The use of high-resolution mass spectrometry (HRMS) can further aid in identification by providing highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of chemical compounds. However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester derivative. researchgate.netnih.gov

The derivatization process involves reacting the carboxylic acid group with a suitable reagent to mask its polar nature. Common derivatization approaches for carboxylic acids prior to GC-MS analysis include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), butanol) in the presence of an acid catalyst to form a methyl or butyl ester. nih.gov

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Alkylation: Employing alkylating agents such as alkyl halides. A notable method involves derivatization with 4-t-butylbenzyl bromide, which creates esters that yield intense molecular ions and characteristic fragments upon electron ionization (EI) in the mass spectrometer, enhancing sensitivity. researchgate.net

Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used for identification and quantification. nih.gov A GC-MS method was successfully developed to identify and quantify 1,3-thiazinane-4-carboxylic acid in human urine after derivatization with isobutyl chloroformate (IBCF), demonstrating the technique's utility for analyzing carboxylic acids in biological samples. nih.gov

Development of Derivatization Reagents for Enhanced Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. researchgate.net For this compound, which lacks a strong native chromophore or fluorophore and can have poor ionization efficiency, derivatization is key to enhancing detection sensitivity and selectivity in various analytical platforms. oup.com

Fluorescent Derivatization for Enhanced Sensitivity

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a highly sensitive technique. To leverage this, carboxylic acids can be labeled with a fluorescent tag. nih.gov This pre- or post-column derivatization converts the non-fluorescent carboxylic acid into a highly fluorescent ester or amide, significantly lowering the limits of detection. oup.comnih.gov

A variety of fluorescent derivatization reagents are available for carboxylic acids, often targeting the carboxyl group for esterification. thermofisher.com The choice of reagent depends on factors like reaction conditions, stability of the derivative, and the excitation/emission wavelengths required. nih.gov

Table 1: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids

| Reagent Class | Specific Reagent Example | Typical Reaction | Detection Principle | Reference |

|---|---|---|---|---|

| Coumarins | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Esterification of the carboxyl group | Forms highly fluorescent esters | nih.gov |

| Anthracenes | 9-Anthryldiazomethane (ADAM) | Esterification, reacts without a catalyst | Forms stable, fluorescent esters | oup.comthermofisher.com |

| Naphthalimides | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Reacts with carboxylate anions | Yields adducts detectable at femtomole levels | thermofisher.com |

| BODIPY Dyes | BODIPY 493/503 methyl bromide | Esterification of carboxylate anions | Strong absorptivity and fluorescence | thermofisher.com |

The derivatization reaction with these reagents typically involves an esterification reaction catalyzed by a base or coupling agent. tandfonline.com For example, 9-chloromethyl anthracene (B1667546) reacts with carboxylic acids in the presence of a catalyst to form fluorescent esters that can be separated by HPLC and detected with high sensitivity. oup.com Such methods can achieve detection limits in the femtomole to picomole range. oup.comthermofisher.com

Charge Reversal Derivatization for Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI), the ionization efficiency of a molecule greatly influences its detection sensitivity. Carboxylic acids like this compound typically ionize best in negative ion mode ([M-H]⁻). However, positive ion mode ([M+H]⁺) often provides better sensitivity and more stable signals for many LC-MS systems.

Charge reversal derivatization is a technique that chemically modifies the carboxylic acid to incorporate a permanently positively charged group. longdom.org This allows the derivative to be analyzed in the more sensitive positive ion mode. The derivatization not only reverses the charge but also tends to increase the hydrophobicity of the molecule, which can improve retention on reversed-phase chromatography columns. researchgate.netlongdom.org

A common reagent for this purpose is one that contains a quaternary ammonium (B1175870) or pyridinium (B92312) group. For example, Dimethylaminophenacyl Bromide (DmPABr) reacts with the carboxylic acid group, reversing its polarity from negative to positive. longdom.org This strategy significantly enhances the detection of the derivatized acid in Multiple Reaction Monitoring (MRM) mode in LC-MS/MS. longdom.org The benefits include increased specificity, higher sensitivity, and better baseline resolution, making it suitable for determining trace amounts of carboxylic acids in biological fluids. longdom.org

Isotope-Coded Derivatization for Quantitative Analysis

Accurate quantification in mass spectrometry often relies on the use of a stable isotope-labeled internal standard. However, synthesizing a specific labeled standard for every analyte, such as this compound, can be expensive and time-consuming. nih.gov Isotope-coded derivatization (ICD) offers an elegant solution. acs.orgnih.gov

This approach uses a pair of derivatization reagents that are chemically identical but differ in their isotopic composition (e.g., containing ¹²C vs. ¹³C or ¹H vs. ²H). acs.orgunl.edu One version of the reagent (the "light" version) is used to derivatize the sample, while the other ("heavy" version) is used to derivatize a known amount of an authentic standard. The two are then mixed and analyzed together by LC-MS.

Because the light and heavy derivatives are chemically identical, they co-elute from the LC column, eliminating variations caused by matrix effects like ion suppression. acs.org In the mass spectrum, they appear as a pair of peaks separated by a known mass difference. The ratio of the peak areas of the light (analyte from the sample) and heavy (standard) derivatives allows for precise and accurate quantification of the analyte. acs.orgnih.gov

A well-established example is the use of isotope-coded p-dimethylaminophenacyl (DmPA) bromide, which combines the benefits of charge-reversal with isotope coding for high-performance quantitative analysis of carboxylic acids. acs.orgnih.gov